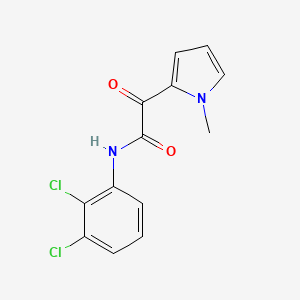

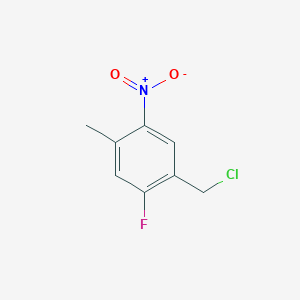

![molecular formula C11H13NO3 B2495817 Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate CAS No. 58658-56-3](/img/structure/B2495817.png)

Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, showcasing the versatility of benzoate derivatives in forming complex structures. For example, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was achieved through condensation of methyl-4-formylbenzoate and phenylhydrazine (Şahin et al., 2015). These methods could provide a foundation for synthesizing Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate.

Molecular Structure Analysis

Molecular structure analyses, such as X-ray diffraction, are pivotal in determining the conformation and crystallinity of synthesized compounds. For example, Methyl 4-((E)-2-{3-[(3-{ (E)-2-[4-(methoxycarbonyl)phenyl]- 1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate's crystal structure was analyzed, revealing significant conjugations within the triazene moieties and chair conformations of hexahydropyrimidine rings (Moser et al., 2005).

Chemical Reactions and Properties

Reactivity towards various chemical reactions, including hydrogenation and halogenation, is notable in benzoate derivatives. These reactions can significantly alter the compound's physical and chemical properties, indicative of the reactivity of similar compounds.

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystallinity, are often determined through spectroscopic methods like NMR and IR. These methods can elucidate the physical characteristics of Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate by analogy.

Chemical Properties Analysis

Chemical properties, including reactivity with different chemicals and stability under various conditions, are crucial for understanding the behavior of Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate in chemical reactions. Studies like the synthesis and characterization of methyl 4-(4-aminostyryl) benzoate provide insights into the chemical behavior of benzoate derivatives (Mohamad et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Applications of Benzoate Derivatives

Methyl-2-formyl benzoate is highlighted for its bioactive precursor role in organic synthesis, with a variety of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a significant structure in the search for new bioactive molecules, its synthetic versatility is crucial in the preparation of medical products, making it an important compound in synthetic and pharmaceutical industries (S. Farooq & Z. Ngaini, 2019).

Environmental Impact and Clinical Uses of Benzoate Salts

Benzoate and Sorbate Salts have been extensively used for food and beverage preservation. Despite their usefulness, concerns over their safety and environmental impact persist. Benzoate salts, for instance, have shown potential teratogenic and neurotoxic effects in model organisms. Clinically, sodium benzoate has applications in treating urea cycle disorders and shows potential benefits in neurodegenerative diseases. However, caution is advised due to its ability to impact neurotransmission and cognitive functioning (Joseph D. Piper & P. Piper, 2017).

Advanced Oxidation Processes for Environmental Remediation

Research on advanced oxidation processes (AOPs) , particularly focusing on the degradation of compounds like acetaminophen, reveals the generation of various by-products, including benzoquinone and benzoic acid derivatives. These studies are crucial for understanding the environmental fate of pharmaceuticals and their potential impact on ecosystems. The degradation pathways identified through these processes are essential for enhancing the removal of recalcitrant compounds from the environment (Mohammad Qutob et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid and harmful if swallowed. It is also harmful to aquatic life. Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. It is advised to wear protective gloves, eye protection, and face protection when handling the compound .

Propiedades

IUPAC Name |

methyl 4-(propan-2-ylideneamino)oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(2)12-15-10-6-4-9(5-7-10)11(13)14-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZVNGGDXVPMIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC1=CC=C(C=C1)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

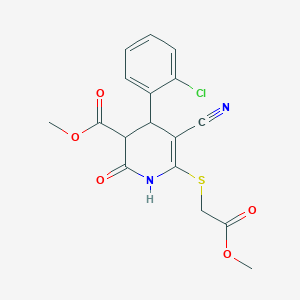

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2495736.png)

![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2495738.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2495744.png)

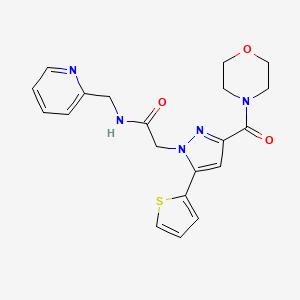

![N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2495748.png)

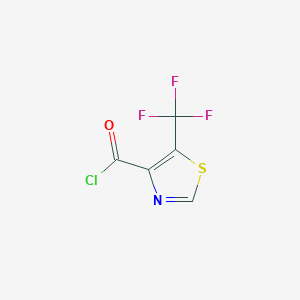

![N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2495751.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495753.png)